XLR11 N-(4-hydroxypentyl) metabolite (CRM)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

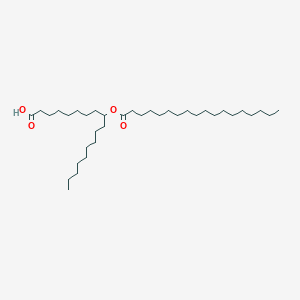

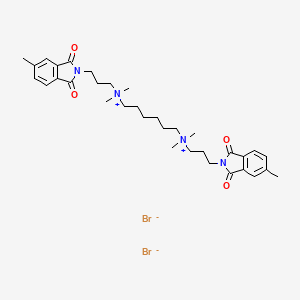

XLR11 N-(4-hydroxypentyl) metabolite (CRM) is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is intended for use as an internal standard for the quantification of XLR11 N-(4-hydroxypentyl) metabolite by GC- or LC- mass spectrometry . XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors .

Molecular Structure Analysis

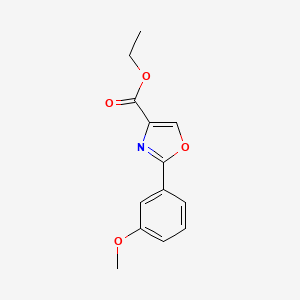

The molecular formula of XLR11 N-(4-hydroxypentyl) metabolite (CRM) is C21H28FNO2 . The formal name is [1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)-methanone . The SMILES representation is O=C(C1C©©C1©C)C2=CN(CCCC(O)CF)C3=C2C=CC=C3 .Physical And Chemical Properties Analysis

The molecular weight of XLR11 N-(4-hydroxypentyl) metabolite (CRM) is 345.5 . It is formulated as a 1 mg/ml solution in methanol .科学的研究の応用

Detection in Urine : A study by Kul et al. (2020) developed a method for determining metabolites of XLR11 N-(4-hydroxypentyl) in urine samples using ultrahigh-performance liquid chromatography-tandem mass spectrometry. This method is validated for selectivity, linearity, accuracy, and precision, proving effective for detecting these metabolites in urine (Kul, Kurt Cucu, & Ahmad, 2020).

Analysis in Hair Samples : Park et al. (2015) described a method for quantifying XLR11 and its metabolites, including the N-(4-hydroxypentyl) metabolite, in hair samples. This technique is significant for long-term monitoring of drug use, as it can provide a more extended detection window compared to urine or blood samples (Park, Yeon, Lee, & In, 2015).

Urine Metabolites Analysis : Jang et al. (2015) investigated the metabolic profile of XLR11 in human urine using liquid chromatography-quadrupole time-of-flight mass spectrometry. This study identified 19 metabolites, including the N-(4-hydroxypentyl) metabolite, highlighting its potential as a marker for XLR11 intake (Jang, Kim, Park, Kim, Han, Baeck, Yang, & Yoo, 2015).

Detection in HepaRG Cells and Urine : Kanamori et al. (2015) studied the metabolism of XLR11 using HepaRG cell culture and identified N-(5-Hydroxypentyl) and N-pentanoic acid metabolites. This research provides insights into the metabolic pathways of XLR11 in the human body (Kanamori, Kanda, Yamamuro, Kuwayama, Tsujikawa, Iwata, & Inoue, 2015).

作用機序

Safety and Hazards

将来の方向性

The physiological properties of XLR11 N-(4-hydroxypentyl) metabolite have not been evaluated . It is an expected phase I metabolite of XLR11, based on the known metabolism of similar compounds . Future research could focus on evaluating its physiological properties and further understanding its metabolism.

特性

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPXVRYUGDTVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043183 |

Source

|

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1782099-36-8 |

Source

|

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

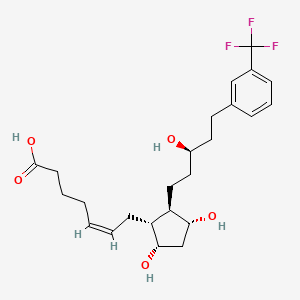

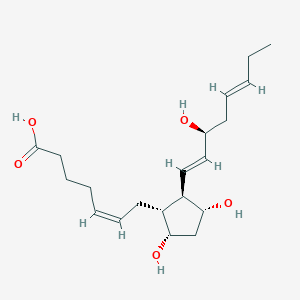

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)

![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)

![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)